![molecular formula C15H16FN B13167044 4-[3-(4-Fluorophenyl)propyl]aniline](/img/structure/B13167044.png)
4-[3-(4-Fluorophenyl)propyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Fluorophenyl)propyl]aniline is an organic compound that belongs to the class of aniline derivatives It features a fluorophenyl group attached to a propyl chain, which is further connected to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Fluorophenyl)propyl]aniline typically involves the reaction of 4-fluorobenzyl chloride with aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline attacks the benzyl chloride, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-Fluorophenyl)propyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
4-[3-(4-Fluorophenyl)propyl]aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-[3-(4-Fluorophenyl)propyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(2-Fluorophenyl)propyl]aniline
- 4-[3-(3-Fluorophenyl)propyl]aniline
- 4-[3-(4-Chlorophenyl)propyl]aniline
Uniqueness
4-[3-(4-Fluorophenyl)propyl]aniline is unique due to the presence of the fluorine atom on the para position of the phenyl ring. This fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs with different substituents or substitution patterns.
Propriétés
Formule moléculaire |
C15H16FN |
|---|---|
Poids moléculaire |
229.29 g/mol |
Nom IUPAC |
4-[3-(4-fluorophenyl)propyl]aniline |
InChI |
InChI=1S/C15H16FN/c16-14-8-4-12(5-9-14)2-1-3-13-6-10-15(17)11-7-13/h4-11H,1-3,17H2 |
Clé InChI |
SLERLVNNLWBCMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCC2=CC=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


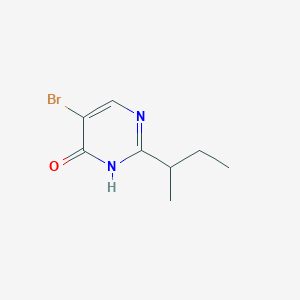


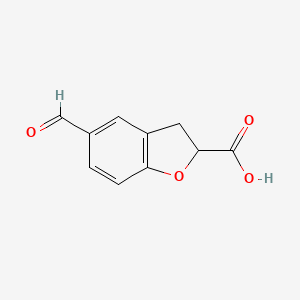
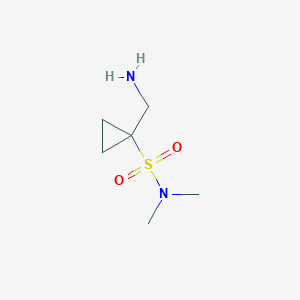
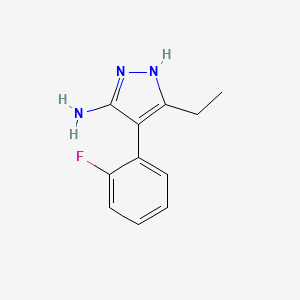
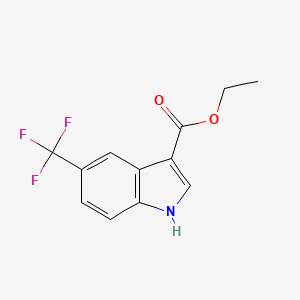
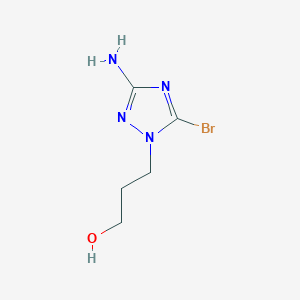
![8-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B13167019.png)
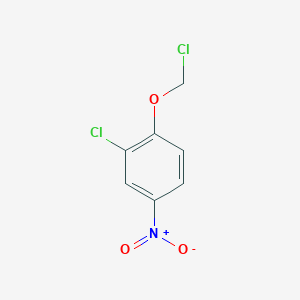
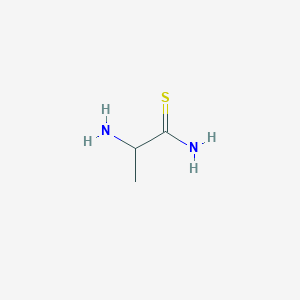
![3-ethoxy-N-propylspiro[3.4]octan-1-amine](/img/structure/B13167038.png)
![Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13167042.png)

